molecular formula C13H19NO2 B14812428 3-Tert-butyl-4-cyclopropoxy-2-methoxypyridine

3-Tert-butyl-4-cyclopropoxy-2-methoxypyridine

Cat. No.: B14812428
M. Wt: 221.29 g/mol
InChI Key: OZZOHNNTDSBEFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Tert-butyl-4-cyclopropoxy-2-methoxypyridine is an organic compound with the molecular formula C13H19NO2 and a molecular weight of 221.30 g/mol . This compound is characterized by the presence of a tert-butyl group, a cyclopropoxy group, and a methoxy group attached to a pyridine ring. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-4-cyclopropoxy-2-methoxypyridine typically involves the reaction of 4-cyclopropoxy-2-methoxypyridine with tert-butyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using column chromatography to obtain the desired compound with high purity .

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-4-cyclopropoxy-2-methoxypyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or cyclopropoxy groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

    Substitution: Sodium hydride in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Amine derivatives.

    Substitution: Substituted pyridine derivatives with various functional groups.

Scientific Research Applications

3-Tert-butyl-4-cyclopropoxy-2-methoxypyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Tert-butyl-4-cyclopropoxy-2-methoxypyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    3-Tert-butyl-4-methoxyphenol: Similar in structure but lacks the cyclopropoxy group.

    2-Tert-butyl-4-methoxyphenol: Similar in structure but has a different substitution pattern on the aromatic ring.

Uniqueness

3-Tert-butyl-4-cyclopropoxy-2-methoxypyridine is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties. This structural feature makes it a valuable compound for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

3-tert-butyl-4-cyclopropyloxy-2-methoxypyridine

InChI

InChI=1S/C13H19NO2/c1-13(2,3)11-10(16-9-5-6-9)7-8-14-12(11)15-4/h7-9H,5-6H2,1-4H3

InChI Key

OZZOHNNTDSBEFG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=CN=C1OC)OC2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.